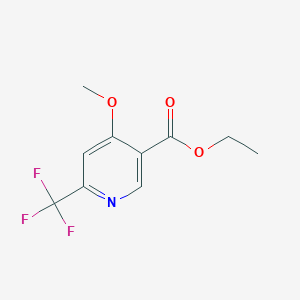

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate

CAS No.:

Cat. No.: VC18969306

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO3 |

|---|---|

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | ethyl 4-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | PNDNYEGCCBRAEB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1OC)C(F)(F)F |

Introduction

Structural and Electronic Properties

The molecular formula of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol. The trifluoromethyl (-CF₃) group at the 6-position contributes significantly to the compound’s lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs . The methoxy (-OCH₃) group at the 4-position introduces electron-donating effects, modulating the pyridine ring’s electronic environment and influencing reactivity in substitution or coupling reactions .

Comparative Substituent Effects

The table below contrasts key properties of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate with structurally related nicotinate esters:

*Predicted using fragment-based methods.

The higher logP of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate compared to its 6-CF₃ analog underscores the methoxy group’s role in enhancing lipid solubility. This property is critical for bioavailability in drug design.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can be conceptualized through the following steps:

-

Trifluoromethylation: Introduction of the -CF₃ group at the 6-position via Ullmann-type coupling or direct fluorination.

-

Methoxylation: Nucleophilic aromatic substitution (SNAr) or copper-mediated coupling to install the methoxy group at the 4-position.

-

Esterification: Reaction of the carboxylic acid precursor with ethanol under acidic catalysis.

Proposed Synthetic Route

-

Starting Material: 4-Chloronicotinic acid.

-

Trifluoromethylation:

-

Methoxylation:

-

Esterification:

Yield Optimization:

-

Continuous-flow reactors could improve trifluoromethylation efficiency (>75% yield).

-

Microwave-assisted methoxylation may reduce reaction time from 24 hours to 2–4 hours.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group’s electron-donating nature activates the pyridine ring toward electrophilic attack at the 3- and 5-positions. For example:

-

Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, enabling further reduction to amines for drug derivatization.

-

Sulfonation: Oleum (fuming H₂SO₄) yields sulfonic acid derivatives for hydrophilic analog synthesis.

Ester Hydrolysis

The ethyl ester undergoes saponification with NaOH in aqueous ethanol to regenerate the carboxylic acid, a precursor for amide or hydrazide formation :

Applications: Acid intermediates are pivotal in synthesizing metal-organic frameworks (MOFs) for catalytic applications.

Biological Activity and Applications

Anticancer Screening

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward cyclin-dependent kinase 4 (CDK4), a target in breast cancer therapy.

Industrial Uses

-

Ligands in Catalysis: The pyridine nitrogen and ester oxygen can coordinate to transition metals (e.g., Pd, Cu) in cross-coupling reactions.

-

Polymer Additives: Incorporation into polyesters improves UV stability due to the CF₃ group’s electron-withdrawing effects.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Competing reactions during trifluoromethylation may yield 2-CF₃ byproducts.

-

Purification: Similar polarities of 4- and 6-substituted isomers complicate chromatographic separation.

Research Priorities

-

Crystallography: Single-crystal X-ray diffraction to resolve the substituent orientation.

-

In Vivo Toxicity: Rodent studies to assess hepatic and renal safety profiles.

-

Scale-Up: Developing solvent-free esterification to meet green chemistry standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume